molecular formula C15H12Cl2N2O3 B11540373 4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol

4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol

Cat. No.: B11540373
M. Wt: 339.2 g/mol
InChI Key: GYRBGUMOISDJLM-UHFFFAOYSA-N
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Description

4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol is a synthetic organic compound with a complex structure It is characterized by the presence of chloro, nitro, and imino groups attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol typically involves the condensation of 4-chlorobenzaldehyde with 2-amino-5-methylphenol in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenols or imines.

Scientific Research Applications

4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro and chloro groups enhances its ability to interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]phenol
  • 4-Chloro-2-[(E)-[(4-nitrophenyl)imino]methyl]phenol
  • 4-Chloro-2-[(E)-[(4-methylphenyl)imino]methyl]phenol

Uniqueness

4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol is unique due to the presence of both nitro and chloro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2 g/mol

IUPAC Name

4-chloro-2-[(4-chlorophenyl)iminomethyl]-3,5-dimethyl-6-nitrophenol

InChI

InChI=1S/C15H12Cl2N2O3/c1-8-12(7-18-11-5-3-10(16)4-6-11)15(20)14(19(21)22)9(2)13(8)17/h3-7,20H,1-2H3

InChI Key

GYRBGUMOISDJLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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